molecular formula C15H12N2O2 B14805625 1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)-

1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)-

Cat. No.: B14805625
M. Wt: 252.27 g/mol
InChI Key: QMNWFGCSMXZEMV-UHFFFAOYSA-N
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Description

1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)-, is a substituted indazole derivative characterized by a carboxaldehyde group at position 3 and a phenylmethoxy substituent at position 7 of the indazole core. This compound is part of a broader class of indazole derivatives, which are widely studied for their pharmacological and synthetic utility. The phenylmethoxy group (also referred to as the "Za" blocking group in peptide chemistry ) enhances the compound’s lipophilicity and may influence its reactivity in coupling or substitution reactions.

The synthesis of 1H-indazole-3-carboxaldehyde derivatives often involves nitrosation of indoles, as demonstrated in an optimized procedure by Chevalier et al. (2018), which provides direct access to such structures . Commercial availability of related compounds, such as 1H-Indazole-3-carbonitrile, 7-(phenylmethoxy)-, is confirmed by suppliers like Leap Chem Co., Ltd., indicating its relevance in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

7-phenylmethoxy-2H-indazole-3-carbaldehyde

InChI

InChI=1S/C15H12N2O2/c18-9-13-12-7-4-8-14(15(12)17-16-13)19-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)

InChI Key

QMNWFGCSMXZEMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C(NN=C32)C=O

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Additions at the Aldehyde Group

The C3-aldehyde participates in classic nucleophilic addition reactions:

  • Condensation with amines forms Schiff bases (imines), useful for further derivatization.

  • Hydrazone formation occurs with hydrazines, enabling access to heterocyclic scaffolds .

Example Reaction:

1H-Indazole-3-carboxaldehyde+R-NH2Schiff base+H2O\text{1H-Indazole-3-carboxaldehyde} + \text{R-NH}_2 \rightarrow \text{Schiff base} + \text{H}_2\text{O}

Yields for analogous indazole aldehydes range from 70–90% under mild acidic or neutral conditions .

Reduction and Oxidation Reactions

  • Reduction : The aldehyde reduces to a primary alcohol using NaBH4_4 or LiAlH4_4, retaining the indazole core.

  • Oxidation : Under strong oxidizing conditions (e.g., KMnO4_4), the aldehyde converts to a carboxylic acid, though this is less common due to competing ring oxidation .

Table 1: Representative Transformations of the Aldehyde Group

Reaction TypeReagentsProductYield (%)Source
Schiff base formationAniline, AcOHImine derivative85
ReductionNaBH4_4, MeOH3-Hydroxymethylindazole78

Electrophilic Aromatic Substitution (EAS)

The benzyloxy group at position 7 directs electrophiles to the para position (C5) due to its strong electron-donating nature . Key reactions include:

  • Nitration : HNO3_3/H2_2SO4_4 introduces a nitro group at C5 .

  • Halogenation : Electrophilic bromination or iodination occurs regioselectively at C5 .

Mechanistic Insight :
The benzyloxy group enhances electron density at C5 via resonance, favoring electrophilic attack. For example, nitrosation of analogous indoles proceeds via initial nitrosation at C3, followed by ring rearrangement .

Deprotection of the Benzyloxy Group

The benzyl ether can be cleaved under:

  • Hydrogenolysis : H2_2/Pd-C converts the benzyloxy group to a hydroxyl group .

  • Acidic Conditions : HCl in dioxane removes the benzyl group, though competing aldehyde reactivity may require protection .

Table 2: Deprotection Conditions and Outcomes

MethodConditionsProductYield (%)Source
HydrogenolysisH2_2, Pd-C, EtOH7-Hydroxy-1H-indazole-3-carbaldehyde92

Pd-Catalyzed C–H Functionalization

The aldehyde acts as a directing group for regioselective C–H bond activation:

  • Arylation : Pd(OAc)2_2 catalyzes coupling with aryl iodides at C2 or C4 .

  • Alkynylation : Sonogashira-type reactions introduce alkynes at activated positions .

Example Pathway :

Pd(II) coordination at C3C–H activationarylation at C2/C4\text{Pd(II) coordination at C3} \rightarrow \text{C–H activation} \rightarrow \text{arylation at C2/C4}

Yields for related indazoles reach 74–96% .

Heterocycle Formation

The aldehyde participates in cyclization reactions:

  • Indazole-fused rings : Condensation with diamines or thiols forms triazoles or thiadiazoles .

  • Quinazolinones : Reaction with anthranilic acid derivatives under oxidative conditions .

Stability and Side Reactions

  • Dimerization : Under acidic nitrosation conditions, electron-rich indazoles form dimers via intermediate oxime species .

  • Acid Sensitivity : The benzyloxy group is stable under mild acids (pH > 3) but degrades in concentrated HCl .

Table 3: Optimization of Reaction Conditions

ParameterOptimal ValueImpact on YieldSource
HCl Equivalents2.7–7 equiv.Prevents dimerization
Temperature0–50°CBalances reactivity/stability

Scientific Research Applications

1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)- has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.

    Biology: It is used in the development of kinase inhibitors, which are crucial in the study of cell signaling pathways.

    Medicine: The compound is a potential candidate for the development of new drugs targeting cancer and other diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)- involves its interaction with specific molecular targets, such as kinases. The compound acts as a bioisostere of indoles, promoting strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins. This interaction inhibits the activity of kinases, which are enzymes involved in the regulation of various cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)-, and analogous indazole derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Functional Groups Key Properties/Applications
1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)- C₁₅H₁₂N₂O₂ 252.27 (estimated) 7-(phenylmethoxy), 3-carboxaldehyde Aldehyde, ether Potential intermediate in drug synthesis
1H-Indazole-3-carbonitrile, 7-methoxy- C₉H₇N₃O 173.17 7-methoxy, 3-carbonitrile Nitrile, ether Building block for kinase inhibitors
Ethyl 7-methoxy-1H-indazole-3-carboxylate C₁₁H₁₂N₂O₃ 220.23 7-methoxy, 3-ethyl carboxylate Ester, ether Lab reagent for heterocyclic chemistry
7-Methoxycarbonyl-1H-indazole-3-carboxylic acid C₁₀H₈N₂O₄ 220.18 7-methoxycarbonyl, 3-carboxylic acid Carboxylic acid, ester Intermediate in peptide coupling
1H-Indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-1-phenyl-, ethyl ester C₁₆H₁₈N₂O₂ 270.33 Saturated indazole core, 1-phenyl, 3-ethyl ester Ester, saturated ring Model compound for CNS drug research

Key Comparative Insights :

Substituent Effects on Reactivity :

  • The phenylmethoxy group in the target compound introduces steric bulk compared to smaller substituents like methoxy (e.g., in 1H-Indazole-3-carbonitrile, 7-methoxy-). This may reduce electrophilic substitution rates at the 7-position but enhance π-π stacking interactions in biological targets .
  • The 3-carboxaldehyde group is more reactive than nitriles or esters (e.g., in Ethyl 7-methoxy-1H-indazole-3-carboxylate), enabling nucleophilic additions or condensations for further derivatization .

Physicochemical Properties :

  • The phenylmethoxy substituent increases molecular weight and lipophilicity (logP ~3.5 estimated) compared to methoxy analogs (logP ~1.8 for 7-methoxy derivatives) . This impacts solubility and membrane permeability.
  • Saturated indazole derivatives (e.g., 4,5,6,7-tetrahydro-1-phenyl-) exhibit reduced aromaticity, altering electronic properties and binding affinities in biological systems .

Synthetic Utility :

  • The target compound’s aldehyde group allows for versatile transformations, such as Schiff base formation, unlike carboxylate or nitrile analogs .
  • Methoxycarbonyl-substituted derivatives (e.g., 7-Methoxycarbonyl-1H-indazole-3-carboxylic acid) are preferred for peptide coupling due to their stability under acidic conditions .

Q & A

Q. What are the common synthetic routes for preparing 1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)-, and what are the critical reaction parameters to consider?

  • Methodological Answer : The synthesis of 7-(phenylmethoxy)-substituted indazole derivatives typically involves palladium-catalyzed cross-coupling reactions to introduce substituents. For example:
  • Suzuki-Miyaura Coupling : To attach aryl groups, use phenylboronic acid derivatives with a brominated indazole precursor. Catalytic systems like Pd(OAc)₂/PPh₃ in sodium carbonate (Na₂CO₃) at 120°C under nitrogen are effective .
  • Buchwald-Hartwig Amination : For nitrogen-containing substituents, employ Pd₂(dba)₃/Xantphos with cesium carbonate (Cs₂CO₃) in toluene at reflux .
    Critical parameters include:
  • Catalyst loading (0.5–5 mol% Pd).
  • Solvent choice (DMF, toluene, or ethanol).
  • Temperature control (80–120°C).
  • Purification via column chromatography or recrystallization .

Q. How can researchers characterize the purity and structural integrity of 1H-Indazole-3-carboxaldehyde derivatives?

  • Methodological Answer : Use a combination of analytical techniques :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., phenylmethoxy proton signals at δ 3.8–4.2 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (HRMS or ESI-MS) : Confirm molecular ion peaks matching the expected m/z .
  • Melting Point Analysis : Compare observed values with literature data to detect impurities .

Q. What safety precautions are necessary when handling 1H-Indazole-3-carboxaldehyde derivatives in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions releasing volatile byproducts .
  • First Aid Measures :
  • Skin Contact : Immediately rinse with water for 15 minutes; seek medical attention if irritation persists .
  • Inhalation : Move to fresh air; administer artificial respiration if necessary .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How do electron-donating substituents like phenylmethoxy influence the reactivity of indazole carboxaldehyde derivatives in cross-coupling reactions?

  • Methodological Answer : The phenylmethoxy group is electron-rich, which can:
  • Enhance electrophilic aromatic substitution at the 7-position due to increased electron density.
  • Modulate catalyst turnover in Pd-mediated reactions by coordinating with palladium intermediates, potentially slowing oxidative addition steps .
    To study substituent effects:
  • Compare reaction kinetics using substituents with varying electronic profiles (e.g., -OCH₃ vs. -NO₂).
  • Monitor intermediates via in situ IR spectroscopy or HPLC-MS .

Q. What strategies can resolve contradictions in reported yield data for 7-(phenylmethoxy)-substituted indazole derivatives?

  • Methodological Answer : Contradictions often arise from:
  • Catalyst decomposition : Use fresh Pd catalysts and degassed solvents to prevent oxidation .
  • Moisture sensitivity : Conduct reactions under anhydrous conditions (e.g., molecular sieves).
  • Purification losses : Optimize column chromatography gradients (e.g., hexane/EtOAc ratios) or switch to preparative HPLC .
    Systematic Design of Experiments (DoE) can identify critical factors (e.g., temperature, solvent polarity) using statistical software (JMP, Minitab) .

Q. How can computational chemistry predict the physicochemical properties of 1H-Indazole-3-carboxaldehyde derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Software: Gaussian 16 with B3LYP/6-31G* basis set .
  • Molecular Dynamics (MD) Simulations : Model solubility in solvents (e.g., DMSO, water) using GROMACS.
  • ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and metabolic stability .

Data Contradiction Analysis

Q. Why do some studies report divergent melting points for 7-(phenylmethoxy)indazole derivatives?

  • Methodological Answer : Variations may stem from:
  • Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. acetonitrile) to isolate stable crystalline forms .
  • Impurity profiles : Analyze by Differential Scanning Calorimetry (DSC) to detect eutectic mixtures.
  • Measurement techniques : Standardize heating rates (1–2°C/min) and calibrate equipment .

Experimental Design Considerations

Q. How can researchers optimize reaction conditions for scaling 7-(phenylmethoxy)indazole synthesis from milligram to gram scale?

  • Methodological Answer :
  • Kinetic Studies : Use microreactors or flow chemistry to identify rate-limiting steps.
  • Heat Transfer : Employ jacketed reactors with precise temperature control (±1°C).
  • Workup Efficiency : Replace column chromatography with liquid-liquid extraction (e.g., EtOAc/water) or acid-base partitioning .

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